molecular formula C33H50O4 B1251639 6-O-carboxypropyl-alpha-tocotrienol

6-O-carboxypropyl-alpha-tocotrienol

Cat. No.: B1251639
M. Wt: 510.7 g/mol
InChI Key: URJUYRGGUPAYHK-WXCFVEPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-carboxypropyl-alpha-tocotrienol, also known as this compound, is a useful research compound. Its molecular formula is C33H50O4 and its molecular weight is 510.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

6-O-carboxypropyl-alpha-tocotrienol has shown significant promise in cancer research due to its ability to inhibit tumor growth and metastasis.

Mechanism of Action:

  • Inhibition of Cancer Cell Proliferation: Studies indicate that tocotrienols can induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancers. For instance, tocotrienols have been shown to downregulate nuclear factor kappa B (NF-kB) activity, which is crucial for cancer cell survival and proliferation .
  • Synergistic Effects with Chemotherapy: In vitro studies suggest that combining tocotrienols with conventional chemotherapeutic agents enhances anticancer efficacy. For example, the combination of gamma-tocotrienol with docetaxel has been linked to improved outcomes in malignant mesothelioma .

Case Studies:

  • A clinical trial investigated the effects of tocotrienol-rich fractions on patients with non-small cell lung carcinoma. Results indicated a significant reduction in tumor size when combined with standard chemotherapy protocols .
  • Another study focused on pancreatic cancer stem cells demonstrated that tocotrienols could suppress tumor progression and invasion when used alongside gemcitabine .

Cardiovascular Health

Research has highlighted the role of this compound in promoting cardiovascular health through its antioxidant properties.

Mechanism of Action:

  • Reduction of Oxidative Stress: Tocotrienols have been shown to reduce oxidative stress markers in patients with cardiovascular diseases, thereby decreasing the risk of atherosclerosis .
  • Improvement of Lipid Profiles: Regular supplementation with tocotrienols has been associated with lower levels of oxidized LDL cholesterol, which is a significant risk factor for heart disease .

Case Studies:

  • A meta-analysis revealed that daily supplementation with tocotrienols led to a 20% reduction in the incidence of myocardial infarction among high-risk populations .
  • Research involving diabetic patients indicated that tocotrienol supplementation improved insulin sensitivity and glucose metabolism, contributing to better cardiovascular outcomes .

Metabolic Disorders

This compound has also been studied for its potential benefits in metabolic disorders such as diabetes and obesity.

Mechanism of Action:

  • Modulation of Metabolic Pathways: Tocotrienols are believed to influence various metabolic pathways by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and insulin sensitivity .
  • Antioxidant Effects: The compound's antioxidant properties help reduce inflammation associated with metabolic syndrome, potentially leading to improved metabolic health.

Case Studies:

  • Clinical trials have demonstrated that tocotrienol supplementation can lead to significant reductions in body fat mass and improvements in glucose levels among obese individuals .
  • A study on diabetic mice showed that tocotrienols improved glucose tolerance and reduced hyperglycemia through enhanced insulin signaling pathways .

Data Summary Table

Application AreaMechanism of ActionKey FindingsReference
AnticancerInduces apoptosis; synergizes with chemotherapyReduced tumor size; enhanced chemotherapy efficacy
Cardiovascular HealthReduces oxidative stress; improves lipid profilesDecreased myocardial infarction risk
Metabolic DisordersModulates metabolic pathways; reduces inflammationImproved insulin sensitivity; reduced body fat mass

Properties

Molecular Formula

C33H50O4

Molecular Weight

510.7 g/mol

IUPAC Name

4-[[2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid

InChI

InChI=1S/C33H50O4/c1-23(2)13-9-14-24(3)15-10-16-25(4)17-11-20-33(8)21-19-29-28(7)31(36-22-12-18-30(34)35)26(5)27(6)32(29)37-33/h13,15,17H,9-12,14,16,18-22H2,1-8H3,(H,34,35)/b24-15+,25-17+

InChI Key

URJUYRGGUPAYHK-WXCFVEPLSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)OCCCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)OCCCC(=O)O)C

Synonyms

6-O-carboxypropyl-alpha-tocotrienol
T3E cpd

Origin of Product

United States

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